molecular formula C11H15BrO3S B7972860 1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene

1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene

Cat. No.: B7972860
M. Wt: 307.21 g/mol
InChI Key: UCDNJHVANQRXEN-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a methylsulfonyl propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene typically involves multiple steps. One common method includes the bromination of 2-methyl-4-(3-(methylsulfonyl)propoxy)benzene. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methylsulfonyl group can engage in various redox reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 1-Bromo-2,3-dimethyl-4-(methylsulfonyl)benzene
  • 1-Bromo-2-chloro-3-methyl-4-(methylsulfonyl)benzene

Uniqueness

1-Bromo-2-methyl-4-(3-(methylsulfonyl)propoxy)benzene is unique due to the presence of the methylsulfonyl propoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-bromo-2-methyl-4-(3-methylsulfonylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3S/c1-9-8-10(4-5-11(9)12)15-6-3-7-16(2,13)14/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDNJHVANQRXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCS(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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